Engeletin

Übersicht

Beschreibung

Engeletin ist eine natürlich vorkommende Flavonoidverbindung, genauer gesagt ein Flavanonolglykosid, das in verschiedenen Pflanzen vorkommt, darunter die Blätter von Engelhardia roxburghiana und die Rhizome von Smilax glabra. Es ist bekannt für seine vielfältigen physiologischen und pharmakologischen Wirkungen, wie entzündungshemmende, antioxidative und immunmodulatorische Eigenschaften . This compound hat aufgrund seiner potenziellen therapeutischen Vorteile erhebliche Aufmerksamkeit als vielversprechender Kandidat für die Medikamentenentwicklung erhalten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Engeletin exhibits a wide range of pharmacological effects, including:

- Anti-inflammatory Effects : this compound has been shown to inhibit inflammatory responses in various models. It effectively reduces the expression of pro-inflammatory cytokines and mediators such as interleukin-1 beta, interleukin-6, and cyclooxygenase-2 through the inhibition of NF-κB and MAPK signaling pathways .

- Antioxidant Activity : The compound demonstrates strong antioxidant properties, which help in mitigating oxidative stress and cellular damage. This is particularly relevant in conditions such as neurodegenerative diseases and aging .

- Anti-tumor Potential : Research indicates that this compound can inhibit the proliferation of cancer cells, particularly in cervical and lung cancers. Its ability to modulate key signaling pathways involved in cancer progression is a focal point for ongoing studies .

- Neuroprotective Effects : this compound has shown promise in alleviating depression-like behaviors in animal models by enhancing synaptic plasticity and modulating neurotrophic factors .

Therapeutic Applications

The therapeutic applications of this compound span across various medical fields:

2.1. Cancer Treatment

This compound's anti-cancer properties have been explored extensively. It has been found to inhibit the growth of cervical cancer cells and delay liver damage associated with carcinogenesis. Studies suggest that this compound can induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy .

2.2. Inflammatory Diseases

The compound has been investigated for its role in treating inflammatory diseases such as osteoarthritis and acute lung injury. This compound’s ability to modulate inflammatory pathways suggests it could be beneficial in managing chronic inflammatory conditions .

2.3. Neurological Disorders

This compound shows potential for treating depression and other mood disorders by influencing neurotransmitter systems and promoting neurogenesis. Its effects on brain-derived neurotrophic factor (BDNF) signaling pathways are particularly noteworthy .

2.4. Metabolic Disorders

Recent studies indicate that this compound may play a role in regulating glucose metabolism by inhibiting α-glucosidase activity, which could be beneficial for managing diabetes .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental setups:

Wirkmechanismus

Target of Action

Engeletin, a natural flavonoid compound, is known for its diverse physiological and pharmacological effects . It primarily targets the NF-κB signaling pathway and PINK1 , which play crucial roles in inflammation and mitochondrial autophagy dysfunction, respectively .

Mode of Action

This compound interacts with its targets, leading to a series of changes. It inhibits the activation of the NF-κB signaling pathway , thereby reducing inflammation. It also interacts with PINK1, which is involved in mediating mitochondrial autophagy dysfunction .

Biochemical Pathways

This compound affects multiple biochemical pathways. It promotes angiogenesis via the vascular endothelial growth factor (VEGF)/vasohibin signaling pathway and stabilizes new vessels through the angiopoietin-1/Tie-2 pathway . It also reduces mitochondrial dysfunction and suppresses inflammation through the Keap1/NRF2 pathway . Furthermore, it inhibits the NF-κB and MAPK pathways .

Pharmacokinetics

This compound is rapidly absorbed and widely distributed following a single oral or intravenous administration, with low bioavailability and an oral half-life of 3.686 ± 2.356 h . These ADME properties significantly impact the bioavailability of this compound.

Result of Action

The action of this compound leads to several molecular and cellular effects. It exhibits significant potential in treating a variety of diseases across different systems, attributed to its anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory activities . It also alleviates TNF-α-induced inhibition of extracellular matrix components and upregulates matrix catabolic enzymes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, a theoretical formulation of this compound-nanostructured lipid nanocarriers may allow for free transit over the blood-brain barrier due to offering a similar composition to the natural lipids present in the body, potentially leading to a cure or prevention of Huntington’s disease .

Biochemische Analyse

Biochemical Properties

Engeletin interacts with various biomolecules, including enzymes and proteins. For instance, it forms a static complex with Bovine Serum Albumin (BSA), effectively quenching the fluorescence of BSA . This interaction is primarily driven by hydrophobic and hydrogen bond interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it binds with BSA, leading to changes in the protein’s conformation and microenvironment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, after mice were intraperitoneally injected with this compound, the distribution in kidney and liver was the highest, followed by blood, spleen, lung, heart, and brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After administration, the highest distribution of this compound was observed in the kidney and liver, followed by blood, spleen, lung, heart, and brain .

Subcellular Localization

Current studies suggest that this compound can penetrate the blood-brain barrier, indicating potential localization in brain cells .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Engeletin kann mit verschiedenen Methoden aus natürlichen Quellen gewonnen werden. Ein gängiger Ansatz beinhaltet die Verwendung von makroporösen Harzen zur Adsorption und Trennung von Flavonoiden aus Pflanzenmaterialien. Beispielsweise folgt die Adsorptionskinetik von this compound an HPD-300-Harz einer Pseudo-Zweitordnungskinetik-Gleichung, und der Prozess wird durch dynamische Adsorptions-/Desorptionsexperimente optimiert . Nach der Trennung kann die Reinheit von this compound mit Hilfe der präparativen Hochleistungsflüssigkeitschromatographie (HPLC) und Kieselgelchromatographie weiter erhöht werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Extraktion aus Pflanzenmaterialien, gefolgt von Reinigungsprozessen. Die Verwendung von makroporösen Harzen und präparativer HPLC sind gängige Techniken, die zur Erzielung hoher Reinheit und Ausbeute eingesetzt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Engeletin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um sein Verhalten und seine potenziellen Modifikationen für therapeutische Anwendungen zu verstehen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter kontrollierten Bedingungen mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig nukleophile oder elektrophile Reagenzien, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann.

Vergleich Mit ähnlichen Verbindungen

Engeletin gehört zu einer breiteren Klasse von Flavonoidverbindungen, die auch andere Flavanonolglykoside wie Astilbin und Isoastilbin umfasst . Obwohl diese Verbindungen ähnliche strukturelle Merkmale und biologische Aktivitäten aufweisen, zeichnet sich this compound durch seine höhere relative Adsorptionskapazität an makroporösen Harzen aus, was auf ein einzigartiges Substitutionsschema in seiner Ringstruktur hindeutet .

Ähnliche Verbindungen:

Astilbin: Ein weiteres Flavanonolglykosid mit antioxidativen und entzündungshemmenden Eigenschaften.

Isoastilbin: Ein strukturelles Isomer von Astilbin mit ähnlichen biologischen Aktivitäten.

Die einzigartigen strukturellen Merkmale und die höhere Adsorptionskapazität von this compound machen es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Engeletin, a natural flavonoid compound, has garnered significant attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and anti-apoptotic properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of this compound

This compound is classified as a flavanonol glycoside and is found in various medicinal plants. It has been traditionally used to treat inflammatory diseases and has recently been studied for its potential therapeutic benefits in modern medicine. The compound exhibits low cytotoxicity and has shown promise in various preclinical studies.

2.1 Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways involved in inflammation. Notably, it has been shown to block the activation of the NF-κB and MAPK pathways, which are crucial in mediating inflammatory responses.

- NF-κB Pathway : this compound inhibits the phosphorylation of IKKα/β and IκBα, preventing the nuclear translocation of p65, a key transcription factor involved in inflammation .

- MAPK Pathway : The compound also down-regulates the phosphorylation of p38 and JNK, further contributing to its anti-inflammatory effects .

2.2 Anti-Apoptotic Activity

In addition to its anti-inflammatory properties, this compound has demonstrated significant anti-apoptotic effects. In vitro studies have shown that this compound can reduce apoptosis in nucleus pulposus (NP) cells induced by TNF-α by modulating the expression of apoptosis-related proteins:

- Increased Bcl-2 : this compound treatment leads to an increase in Bcl-2 levels, an anti-apoptotic protein.

- Decreased Bax and Cleaved-Caspase 3 : The expression of pro-apoptotic proteins such as Bax and cleaved-caspase 3 is significantly reduced with this compound treatment .

3. Therapeutic Applications

This compound's biological activities suggest its potential as a therapeutic agent for various conditions:

- Intervertebral Disc Degeneration (IDD) : In a rat model of IDD, this compound administration via intradiscal injection alleviated inflammation and apoptosis in NP cells, demonstrating its protective effects on intervertebral discs .

- Cerebral Ischemia/Reperfusion Injury : Studies indicate that this compound can protect against cerebral ischemia by promoting angiogenesis and reducing oxidative stress in neuronal cells .

- Cancer : this compound has shown potential in inhibiting tumor growth and progression in several cancer models, including cervical cancer and liver cancer .

4.1 Study on Intervertebral Disc Degeneration

A study published in the Journal of Inflammation Research highlighted the efficacy of this compound in reducing inflammation and apoptosis in NP cells subjected to TNF-α stimulation. Key findings included:

| Parameter | Control (TNF-α) | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 50% | 85% |

| Bcl-2 Expression (Relative) | Low | High |

| Bax Expression (Relative) | High | Low |

| Cleaved-Caspase 3 (Relative) | High | Low |

The results demonstrated that this compound significantly improved cell viability while modulating apoptosis-related protein expressions favorably .

4.2 Neuroprotective Effects

Another study focused on cerebral ischemia/reperfusion injury revealed that this compound treatment led to enhanced angiogenesis and reduced neuronal damage:

| Outcome | Control | This compound Treatment |

|---|---|---|

| Neuronal Survival (%) | 40% | 75% |

| Angiogenesis Score | Low | High |

| Oxidative Stress Markers | Elevated | Reduced |

These findings underscore this compound's potential as a neuroprotective agent .

5. Conclusion

This compound represents a promising natural compound with significant biological activities, particularly in mitigating inflammation and apoptosis. Its mechanisms involving the inhibition of NF-κB and MAPK pathways highlight its therapeutic potential across various medical fields, including orthopedics and neurology. Further clinical studies are warranted to explore its efficacy and safety in human subjects.

Eigenschaften

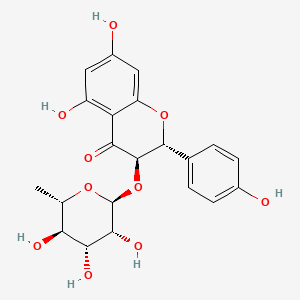

IUPAC Name |

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPQWGKORWZII-WDPYGAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972649 | |

| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-31-6 | |

| Record name | Engeletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Engeletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.